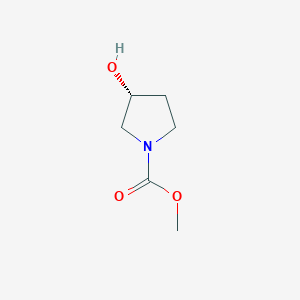

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate

Description

(R)-Methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and a methyl ester at the 1-position. Pyrrolidine scaffolds are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design . The (R)-enantiomer is particularly significant, as stereochemistry often dictates biological activity and pharmacokinetic properties .

Properties

IUPAC Name |

methyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAOVTFSCMSWNC-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst : Methyl isobutyl ketone or cyclohexanone (5–10% w/w of L-hydroxyproline).

-

Solvent : Diethylene glycol or polyethylene glycol (2–5× mass of L-hydroxyproline).

-

Yield : 56% (157.8 g from 280 g L-hydroxyproline) with 99.1% purity.

This method avoids toxic catalysts like 2-cyclohexen-1-one and employs recoverable solvents, making it industrially viable. The stereochemical integrity of the (R)-configuration is preserved due to the chiral retention of L-hydroxyproline during decarboxylation.

Alternative Route: Lactam Cyclization and Reduction

US7652152B2 proposes a lactam-based pathway for pyrrolidine derivatives, adaptable to the target compound.

Lactam Formation

Lactam Reduction

-

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to preserve the (R)-configuration.

Comparative Analysis of Methods

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Tosyl chloride in pyridine at room temperature.

Major Products Formed

Oxidation: Formation of ®-methyl 3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of ®-methyl 3-hydroxypyrrolidine-1-methanol.

Substitution: Formation of ®-methyl 3-tosyloxypyrrolidine-1-carboxylate.

Scientific Research Applications

Chemical Synthesis Applications

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its applications in this domain include:

- Synthesis of Complex Molecules : The compound can be utilized to construct various derivatives through reactions such as oxidation, reduction, and substitution. Its ability to undergo selective functionalization allows chemists to create diverse chemical entities .

- Building Block for Novel Compounds : It is often used as a precursor in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. This versatility is attributed to the presence of both the hydroxyl and carboxylate functional groups, which can participate in various chemical reactions .

Biological Applications

The biological significance of this compound has been explored primarily in the context of drug development and therapeutic applications:

- Anticancer Research : Derivatives of this compound have shown promising anticancer activities. For instance, studies have demonstrated that pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some compounds outperforming established drugs like tamoxifen .

- Antibacterial Properties : Research indicates that certain derivatives can suppress bacterial biofilm formation, making them potential candidates for developing new antibacterial agents .

- Neurological Disorders : The compound's interaction with neurotransmitter systems is being investigated for its potential use in treating neurological disorders. Its structural features may enable it to modulate receptor activity effectively.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is evaluated for its therapeutic potential:

- Drug Development : The compound is being studied as a pharmaceutical intermediate, with ongoing research aimed at identifying its efficacy and safety profiles in preclinical models. Its derivatives are being explored for anti-inflammatory and analgesic effects .

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can provide insights into its therapeutic mechanisms. For example, studies have shown that it may influence enzyme activity and receptor binding, which are critical for drug efficacy.

Industrial Applications

The industrial applications of this compound include:

- Production of Specialty Chemicals : The compound's stability and reactivity make it suitable for producing fine chemicals used in various sectors, including pharmaceuticals and agrochemicals .

- Material Science : Its unique properties may also allow it to be utilized in developing new materials with specific functionalities, contributing to advancements in material science.

Case Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel pyrrolidine derivatives demonstrated significant antitumor activity against M-Hela tumor cell lines. Some compounds showed cytotoxicity levels twice that of tamoxifen, indicating their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

Research on pyrrolidine derivatives indicated their ability to inhibit bacterial biofilm growth effectively. This finding suggests that these compounds could be developed into new treatments for bacterial infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of ®-methyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of (R)-methyl 3-hydroxypyrrolidine-1-carboxylate, highlighting variations in ester groups, stereochemistry, and applications:

Key Differences and Implications

Ester Group Stability and Deprotection

- tert-Butyl Esters : Highly stable under basic conditions but cleaved via acidic treatment (e.g., HCl in dioxane), making them ideal for temporary protection in multistep syntheses .

- Benzyl Esters : Removed by catalytic hydrogenation, offering orthogonal deprotection strategies compared to tert-butyl groups .

- Methyl Esters : Susceptible to hydrolysis under basic conditions, limiting their use in alkaline environments but advantageous for facile deprotection in specific contexts .

Stereochemical Influence The (R)-configuration is consistently prioritized in analogues like (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate to ensure compatibility with enantioselective synthetic pathways and target biological activity .

Physicochemical Properties

- tert-Butyl derivatives exhibit higher melting points (62–65°C) and crystallinity, aiding purification .

- Methyl and benzyl esters are typically liquids or low-melting solids, impacting formulation strategies in drug development .

Applications in Drug Discovery

- tert-Butyl Analogues : Widely used in antiviral and anticancer agents due to their stability and compatibility with late-stage deprotection .

- Fmoc Derivatives : Critical in solid-phase peptide synthesis (SPPS) for temporary amine protection .

- Methyl Esters : Serve as intermediates in prodrug designs where esterase-mediated hydrolysis is required for activation .

Research Findings and Trends

- Synthetic Methodologies: Mitsunobu reactions and SN2 displacements are prevalent for introducing ester groups, with yields influenced by steric hindrance (e.g., tert-butyl > benzyl > methyl) .

- Biological Activity : Methyl esters of pyrrolidine-3-carboxylates demonstrate moderate antiviral activity against RNA viruses, though tert-butyl variants show superior metabolic stability in vivo .

- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are employed to confirm stereochemistry and optimize crystal packing, particularly for tert-butyl derivatives .

Biological Activity

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

This compound is synthesized through various methods, typically involving the reaction of (R)-3-hydroxypyrrolidine with methyl chloroformate under basic conditions. The reaction is commonly performed in organic solvents like dichloromethane, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.

Synthetic Routes:

- Basic Reaction: (R)-3-hydroxypyrrolidine + Methyl chloroformate → this compound

- Oxidation: Hydroxyl group can be oxidized to a carbonyl group using PCC.

- Reduction: Ester group can be reduced to an alcohol using lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active pyrrolidine derivative that interacts with biological pathways.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits antimicrobial and anticancer properties. For instance, in a structure–activity relationship (SAR) study, substituting certain groups with (S)-3-hydroxypyrrolidine led to significant increases in biological activity, demonstrating its potential as a pharmacological tool .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In one study, this compound was evaluated for its anticancer effects against various cancer cell lines. The compound showed a dose-dependent increase in apoptosis, particularly in breast and colon cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another significant investigation focused on the compound's role as an inhibitor of NAPE-PLD, an enzyme implicated in lipid metabolism. The study found that modifications involving this compound resulted in up to a tenfold increase in inhibitory potency compared to other analogs. This suggests its potential utility in developing treatments for metabolic disorders .

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of biologically active compounds. Its applications extend across various fields:

- Pharmaceutical Development: Investigated for its potential use in synthesizing chiral drugs.

- Agrochemicals: Utilized in the production of specialty chemicals.

- Organic Synthesis: Acts as a chiral building block for complex organic molecules.

Comparison with Similar Compounds

When compared to similar compounds such as (R)-1-methyl-3-hydroxypyrrolidine and (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, this compound stands out due to its unique combination of functional groups that allow for diverse chemical reactivity. This versatility enhances its value as an intermediate in asymmetric synthesis.

Table 2: Comparison of Similar Compounds

| Compound | Unique Features |

|---|---|

| This compound | Chiral configuration with hydroxyl and ester groups |

| (R)-1-methyl-3-hydroxypyrrolidine | Lacks ester functionality |

| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | More sterically hindered due to tert-butyl group |

Q & A

Q. How does this compound interact with metal catalysts in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.